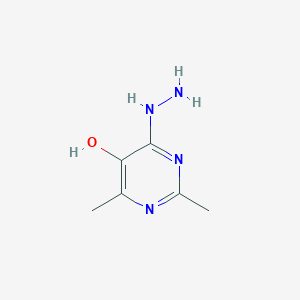![molecular formula C17H15NO4 B11779561 5-(Benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B11779561.png)
5-(Benzyloxy)-8-(oxiran-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Benciloxi)-8-(oxiran-2-il)-2H-benzo[b][1,4]oxazin-3(4H)-ona: es un compuesto orgánico complejo que pertenece a la clase de las oxazinas. Este compuesto se caracteriza por la presencia de un grupo benciloxi, un anillo de oxirano y una estructura central de benzo[b][1,4]oxazin-3(4H)-ona.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(Benciloxi)-8-(oxiran-2-il)-2H-benzo[b][1,4]oxazin-3(4H)-ona típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del Grupo Benciloxi: El grupo benciloxi se puede introducir mediante la reacción de alcohol bencílico con un haluro adecuado en condiciones básicas.
Construcción del Anillo de Oxirano: El anillo de oxirano generalmente se forma mediante una reacción de epoxidación, donde un precursor de alqueno se trata con un agente oxidante como el ácido m-cloroperbenzoico (m-CPBA).
Formación del Núcleo Benzo[b][1,4]oxazin-3(4H)-ona: Este paso implica la ciclización de un precursor adecuado, a menudo a través de una reacción de condensación que involucra una amina y un derivado de ácido carboxílico.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas mencionadas anteriormente para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(Benciloxi)-8-(oxiran-2-il)-2H-benzo[b][1,4]oxazin-3(4H)-ona: puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar el anillo de oxirano u otros grupos funcionales.
Sustitución: Las reacciones de sustitución nucleófila o electrófila pueden ocurrir en varias posiciones de la molécula.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen m-CPBA y peróxido de hidrógeno.
Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Los reactivos como los haluros, ácidos o bases pueden facilitar las reacciones de sustitución.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir epóxidos o cetonas, mientras que la reducción puede resultar en alcoholes o alcanos.
Aplicaciones Científicas De Investigación
5-(Benciloxi)-8-(oxiran-2-il)-2H-benzo[b][1,4]oxazin-3(4H)-ona: tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: El compuesto se puede utilizar en estudios que involucran la inhibición de enzimas, la unión a proteínas y los ensayos celulares.
Industria: Se puede utilizar en la producción de productos químicos especiales, polímeros y materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 5-(Benciloxi)-8-(oxiran-2-il)-2H-benzo[b][1,4]oxazin-3(4H)-ona involucra su interacción con objetivos moleculares como enzimas, receptores o ácidos nucleicos. El anillo de oxirano es particularmente reactivo y puede formar enlaces covalentes con sitios nucleofílicos en proteínas o ADN, lo que lleva a varios efectos biológicos. El grupo benciloxi y el núcleo de benzo[b][1,4]oxazin-3(4H)-ona también contribuyen a la actividad general del compuesto al influir en su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
5-(Benciloxi)-8-(oxiran-2-il)-2H-benzo[b][1,4]oxazin-3(4H)-ona: se puede comparar con otros compuestos similares, como:
5-(Metoxi)-8-(oxiran-2-il)-2H-benzo[b][1,4]oxazin-3(4H)-ona: Estructura similar pero con un grupo metoxi en lugar de un grupo benciloxi.
5-(Benciloxi)-8-(hidroxi)-2H-benzo[b][1,4]oxazin-3(4H)-ona: Estructura similar pero con un grupo hidroxilo en lugar de un anillo de oxirano.
5-(Benciloxi)-8-(metil)-2H-benzo[b][1,4]oxazin-3(4H)-ona: Estructura similar pero con un grupo metilo en lugar de un anillo de oxirano.
Estas comparaciones resaltan las características únicas de 5-(Benciloxi)-8-(oxiran-2-il)-2H-benzo[b][1,4]oxazin-3(4H)-ona , como la presencia tanto de un grupo benciloxi como de un anillo de oxirano, que contribuyen a sus distintas propiedades químicas y biológicas.
Propiedades
IUPAC Name |
8-(oxiran-2-yl)-5-phenylmethoxy-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-15-10-22-17-12(14-9-21-14)6-7-13(16(17)18-15)20-8-11-4-2-1-3-5-11/h1-7,14H,8-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOOYKHWFAJGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=C3C(=C(C=C2)OCC4=CC=CC=C4)NC(=O)CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
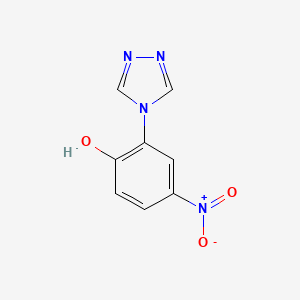

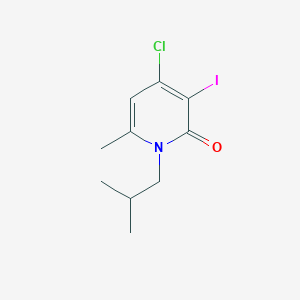
![2-(3-(Trifluoromethyl)phenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11779495.png)
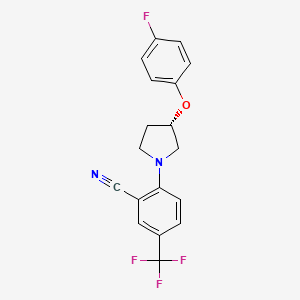
![3-Chloro-1-isopropyl-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine-4-carbonitrile](/img/structure/B11779503.png)
![5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B11779516.png)

![3,4-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11779529.png)
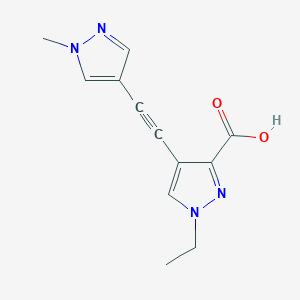
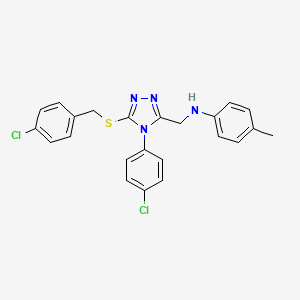
![(R)-(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B11779550.png)

